molecular formula C16H31N3O2S B4622932 2-decanoyl-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-decanoyl-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B4622932
M. Wt: 329.5 g/mol
InChI Key: BARMOOVETWBQRQ-UHFFFAOYSA-N
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Description

2-decanoyl-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides.

Preparation Methods

The synthesis of 2-decanoyl-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves the reaction of decanoyl chloride with tetrahydrofuran-2-ylmethyl hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-decanoyl-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.

Scientific Research Applications

2-decanoyl-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-decanoyl-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal activities .

Comparison with Similar Compounds

2-decanoyl-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(decanoylamino)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2S/c1-2-3-4-5-6-7-8-11-15(20)18-19-16(22)17-13-14-10-9-12-21-14/h14H,2-13H2,1H3,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARMOOVETWBQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NNC(=S)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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